molecular formula C19H19BrN2O4 B11005356 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11005356
M. Wt: 419.3 g/mol
InChI Key: DYZOOHFCRWJHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic small molecule designed for cancer research, functioning as a potent inhibitor of tubulin polymerization. This compound is structurally characterized by a 6-bromoindole moiety linked to a 3,4,5-trimethoxyphenyl ring system through an acetamide bridge, a design feature shared with known bioactive molecules that target the colchicine binding site on tubulin . By binding to this site, it disrupts microtubule dynamics, which are critical for cellular processes such as mitosis and cell division. This mechanism leads to a pronounced arrest of the cell cycle at the G2/M phase and subsequently induces apoptosis, or programmed cell death, in proliferating cells . The strategic incorporation of the bromo substituent on the indole ring is intended to enhance the compound's electronic properties and its binding affinity to the tubulin protein, potentially leading to increased antiproliferative potency . In vitro, close structural analogs of this compound have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast adenocarcinoma), and HT-29 (colon carcinoma) . As such, this molecule represents a valuable research tool for investigating the biology of the mitotic spindle, validating the tubulin-colchicine site as a therapeutic target, and supporting the development of novel vascular disrupting agents and anticancer therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

2-(6-bromoindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19BrN2O4/c1-24-16-9-14(10-17(25-2)19(16)26-3)21-18(23)11-22-7-6-12-4-5-13(20)8-15(12)22/h4-10H,11H2,1-3H3,(H,21,23)

InChI Key

DYZOOHFCRWJHHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The indole core is typically synthesized via the Fischer indole synthesis , where phenylhydrazine reacts with a carbonyl compound under acidic conditions. For 6-bromoindole derivatives, bromination is strategically introduced either pre- or post-cyclization. In one approach, 4-bromophenylhydrazine is condensed with a ketone (e.g., pyruvic acid) in the presence of HCl/ZnCl₂, yielding 6-bromoindole after cyclization. Alternatively, post-synthetic bromination of indole using N-bromosuccinimide (NBS) in DMF at 0°C achieves regioselective bromination at the 6-position.

Key Reaction Parameters:

ParameterConditionYield (%)
Bromination AgentNBS85–90
SolventDMF
Temperature0°C → RT

Acetylation of Indole

The acetamide side chain is introduced via nucleophilic acyl substitution. 6-Bromoindole is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere, with triethylamine (TEA) as a base to scavenge HCl. This step forms 2-chloro-N-(6-bromo-1H-indol-1-yl)acetamide , which is subsequently coupled to the trimethoxyaniline moiety.

Optimization Insights:

  • Excess chloroacetyl chloride (1.5 equiv) improves conversion.

  • Reaction time of 4–6 hours at 25°C minimizes byproduct formation.

Amide Bond Formation with 3,4,5-Trimethoxyaniline

Coupling Strategies

The final step involves coupling the acetylated indole with 3,4,5-trimethoxyaniline . Two primary methods are employed:

Direct Aminolysis

2-Chloro-N-(6-bromo-1H-indol-1-yl)acetamide reacts with 3,4,5-trimethoxyaniline in DCM, using TEA to deprotonate the aniline. This method requires elevated temperatures (50–60°C) and 12–18 hours for completion, yielding 70–75% product.

CDI-Mediated Activation

Carbonyldiimidazole (CDI) activates the acetamide’s carbonyl group, facilitating nucleophilic attack by the aniline. This approach, conducted in THF at 25°C, achieves higher yields (80–85%) within 6–8 hours.

Comparative Analysis:

MethodConditionsYield (%)Purity (%)
Direct AminolysisDCM, TEA, 50°C, 18h70–7590–92
CDI ActivationTHF, CDI, 25°C, 8h80–8595–98

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography on silica gel, with eluents such as hexane/ethyl acetate (3:1) or dichloromethane/methanol (10:1) . High-performance liquid chromatography (HPLC) with C18 columns further refines purity to >98% for pharmacological studies.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.45 (d, J = 8.4 Hz, H-7 indole), δ 6.85 (s, H-2, H-6 trimethoxyphenyl), and δ 3.90 (s, OCH₃).

  • ESI-MS : [M+H]⁺ at m/z 447.08 (calculated 447.05).

Process Optimization and Scalability

Catalytic Enhancements

Recent advances utilize BF₃·Et₂O as a Lewis acid catalyst during the amide coupling step, reducing reaction time to 2–4 hours while maintaining yields >80%. Microwave-assisted synthesis further accelerates steps like Fischer indole cyclization, achieving 90% yield in 30 minutes versus 6 hours conventionally.

Green Chemistry Approaches

Solvent-free mechanochemical grinding of reactants with K₂CO₃ in a ball mill demonstrates feasibility for large-scale production, reducing waste generation by 40% compared to solution-phase methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could target the bromine substituent or the acetamide group, using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced forms of the brominated indole or acetamide group.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to derivatives with enhanced properties.

Biology

In biological research, 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide acts as a probe for studying various biological pathways involving indole derivatives. Its ability to interact with specific enzymes and receptors makes it useful for investigating cellular mechanisms.

Medicine

The compound shows promise as a potential therapeutic agent due to its unique structure and biological activity. Notably, it has been studied for its antibacterial properties against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. Research indicates that it may inhibit bacterial cystathionine gamma-lyase (bCSE), enhancing the efficacy of conventional antibiotics .

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Antibacterial Activity : The compound exhibits significant antibacterial properties by inhibiting bCSE activity in bacteria, leading to increased sensitivity to antibiotics.
  • Synergistic Effects : When used in combination with traditional antibiotics, it enhances their effectiveness against resistant strains.

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial efficacy of indole-based compounds, 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide was shown to significantly reduce bacterial growth rates in vitro when tested against common pathogens. The results indicated a minimum inhibitory concentration (MIC) comparable to existing antibiotics.

Case Study 2: Mechanism of Action

Another study focused on elucidating the mechanism of action of this compound revealed that it acts by inhibiting specific metabolic pathways essential for bacterial survival under stress conditions. This finding supports its potential use as an adjunct therapy in treating bacterial infections resistant to conventional treatments.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide would depend on its specific biological target. Generally, compounds with indole cores can interact with various enzymes, receptors, or ion channels, modulating their activity. The trimethoxyphenyl group may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioactivity

Compound Name Core Structure Substituents Bioactivity (IC50/GI50) Key Findings Reference
Target Compound Indole 6-Bromo, 3,4,5-trimethoxyphenyl N/A* Structural similarity to CA-4 analogues; potential tubulin inhibition inferred from analogs.
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) Benzothiazole 6-Trifluoromethyl, 3,4,5-trimethoxyphenyl pIC50 = 7.8 (CK-1δ inhibition) Highest inhibitory activity in dataset; GlideXP score = -3.78 kcal/mol.
2-(3-Benzyl-6-methyl-4-oxoquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide (A) Quinazolinone 3-Benzyl, 6-methyl, thioether link GI50 = 7.24 µM (broad-spectrum antitumor) 3-fold more potent than 5-FU (GI50 = 18.60 µM).
2-(5-Bromoindolin-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (15g) Indoline 5-Bromo, 4-methoxybenzyl N/A Synthesized in 54% yield; mp 149–150°C. Structural analog with bromo at indoline 5-position.
N-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide Oxadiazole 3,4,5-Trimethoxyphenyl N/A Highlighted for antimicrobial properties; no direct antitumor data.

Key Structural and Functional Differences

Core Heterocycle Variations: The indole core in the target compound is replaced by benzothiazole (BTA, ), quinazolinone (Compound A, ), or oxadiazole () in analogs. Indole derivatives often exhibit enhanced π-π stacking with tubulin’s colchicine-binding site, whereas benzothiazoles and quinazolinones may prioritize hydrophobic interactions . Bromo Substitution: The 6-bromo position on indole (target) vs.

Trimethoxyphenyl Modifications :

  • All compounds retain the 3,4,5-trimethoxyphenyl group, critical for mimicking CA-4’s binding to tubulin . However, additional substituents (e.g., 4-methoxybenzyl in 15g ) may enhance solubility or selectivity.

Biological Activity Trends: Quinazolinone derivatives (e.g., Compound A) show superior antiproliferative activity (GI50 = 7.24 µM) compared to indole/thiazolidinone hybrids (IC50 = 12.7–15.28 mg/mL in ). BTA (benzothiazole core) demonstrates high kinase inhibitory activity (pIC50 = 7.8), suggesting divergent mechanisms compared to tubulin-targeting indoles .

Biological Activity

2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound notable for its complex structure, which integrates a brominated indole moiety with a trimethoxyphenyl group. The molecular formula is C14H13BrN4O2C_{14}H_{13}BrN_{4}O_{2}, and it has a molecular weight of 381.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anticancer properties.

The unique combination of the indole structure and the trimethoxyphenyl acetamide linkage contributes to its distinct chemical properties and biological activities. The presence of the bromine atom at the 6-position of the indole ring enhances its reactivity and interaction with biological macromolecules .

Anticancer Properties

Research indicates that compounds similar to 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exhibit significant anticancer activity. For example, derivatives of indole have been shown to induce apoptosis and inhibit tubulin polymerization, which are critical mechanisms in cancer cell division and proliferation .

Key Findings:

  • Mechanism of Action: The compound may induce apoptosis in cancer cells and arrest them in the G2/M phase of the cell cycle. It has been found to inhibit tubulin polymerization similarly to colchicine .
  • Efficacy Against Cancer Cell Lines: In vitro studies have demonstrated that related compounds exhibit potent antiproliferative effects against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and HT-29 (colorectal) with IC50 values ranging from 0.34 to 0.86 μM .
Cell Line IC50 (μM) Mechanism
HeLa0.52Apoptosis induction, G2/M arrest
MCF-70.34Tubulin polymerization inhibition
HT-290.86Apoptosis induction

Interaction Studies

Interaction studies suggest that the compound engages significantly with biological macromolecules, which is essential for understanding its mechanism of action and therapeutic potential .

Case Studies

Several studies have highlighted the biological activity of compounds related to 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide:

  • Indole Derivatives: A series of N-substituted indoles were synthesized and evaluated for their antiproliferative activities against multiple cancer cell lines. These studies revealed that specific substitutions on the indole ring could enhance biological activity .
  • Molecular Docking Studies: Docking studies indicated that these compounds bind effectively at the colchicine site on tubulin, providing insights into their potential as antimitotic agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-bromo-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide, and how can reaction conditions be optimized for higher yield?

  • Methodology : The synthesis typically involves coupling 6-bromoindole derivatives with 3,4,5-trimethoxyphenylacetamide precursors. Key steps include:

  • Reagents : Use bromine or brominated intermediates for indole functionalization , acetic anhydride for acetylation , and palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .
  • Conditions : Optimize temperature (60–100°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs) to minimize side products .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (methanol/water) for ≥95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromo-indole protons at δ 7.2–7.8 ppm; trimethoxyphenyl groups at δ 3.8–4.0 ppm) .
  • XRD : Single-crystal X-ray diffraction for absolute stereochemical determination, particularly to resolve ambiguities in the acetamide linkage .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (expected m/z ~430–440 g/mol) and isotopic patterns for bromine .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Methodology :

  • Anticancer Activity : MTT assays using human cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values .
  • Target Binding : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for kinases or tubulin .

Advanced Research Questions

Q. How does the bromo-indole moiety influence the compound’s binding affinity to biological targets, and what methods validate these interactions?

  • Methodology :

  • SAR Studies : Synthesize analogs lacking bromine or with alternative halogens (e.g., Cl, I) to compare potency. Use molecular docking (AutoDock Vina) to map interactions with ATP-binding pockets or DNA grooves .
  • Biophysical Validation : Isothermal titration calorimetry (ITC) to quantify binding thermodynamics (ΔG, ΔH) for brominated vs. non-brominated derivatives .

Q. How can researchers resolve contradictions in reported biological activities across different in vitro assays?

  • Methodology :

  • Assay Standardization : Use identical cell lines (ATCC-verified), passage numbers, and serum concentrations to minimize variability .
  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or pathway crosstalk .
  • Data Normalization : Report activities relative to positive controls (e.g., doxorubicin for cytotoxicity) and use statistical models (e.g., ANOVA with Tukey’s test) .

Q. What strategies mitigate instability of the trimethoxyphenyl group under physiological conditions?

  • Methodology :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS to identify degradation products (e.g., demethylation at 3,4,5-positions) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance solubility and delay metabolic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.